molecular formula C13H12Cl2N2O3S B11279739 Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate

Cat. No.: B11279739
M. Wt: 347.2 g/mol
InChI Key: NYQUDNZZMYFZSY-UHFFFAOYSA-N
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Description

Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Introduction of the dichlorophenyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dichlorobenzoyl chloride under suitable conditions.

    Esterification: The final step involves the esterification of the resulting compound with propyl alcohol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the dichlorophenyl group, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Functionalized dichlorophenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new drugs.

    Medicine: Its potential as an anti-inflammatory and anticancer agent is being explored.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to the presence of both the oxadiazole ring and the dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H12Cl2N2O3S

Molecular Weight

347.2 g/mol

IUPAC Name

propyl 2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C13H12Cl2N2O3S/c1-2-5-19-11(18)7-21-13-17-16-12(20-13)9-4-3-8(14)6-10(9)15/h3-4,6H,2,5,7H2,1H3

InChI Key

NYQUDNZZMYFZSY-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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